Boc-beta,beta-dimethyl-Cys(Trt)-OH
Description
BenchChem offers high-quality Boc-beta,beta-dimethyl-Cys(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-beta,beta-dimethyl-Cys(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Incorporation of Boc-Pen(Trt)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillamine, a non-proteinogenic amino acid, is a critical component in the design of peptidomimetics and therapeutic peptides due to its unique structural properties, including a gem-dimethyl group at the β-carbon. This structural feature imparts significant conformational constraints and resistance to enzymatic degradation. The successful incorporation of penicillamine into a peptide sequence, however, presents considerable challenges due to steric hindrance. This in-depth technical guide provides a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-S-trityl-L-penicillamine (Boc-Pen(Trt)-OH), CAS number 135592-13-1, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind strategic protecting group selection, provide a detailed experimental protocol for its efficient coupling, and address common challenges and troubleshooting strategies.
Introduction: The Significance of Penicillamine and the Role of the Trityl Protecting Group
Penicillamine's β,β-dimethyl substitution offers a powerful tool for modulating the biological activity and pharmacokinetic profile of peptides. This steric bulk can enforce specific secondary structures and enhance stability, making it a valuable residue in drug design. However, this same steric hindrance complicates its incorporation into a growing peptide chain during SPPS.
The choice of protecting groups is paramount for the successful synthesis of penicillamine-containing peptides. The trityl (Trt) group, a triphenylmethyl moiety, is a widely used protecting group for the thiol side chain of cysteine and its derivatives, including penicillamine.[1] Its large size effectively shields the reactive sulfhydryl group from unwanted side reactions during peptide elongation.[1] The Trt group is stable under the basic conditions used for Fmoc deprotection in standard SPPS cycles but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[1]
This guide will focus on the application of Boc-Pen(Trt)-OH within the framework of Fmoc-based SPPS, a common and versatile methodology in peptide synthesis.[2]
Physicochemical Properties of Boc-Pen(Trt)-OH
A thorough understanding of the physicochemical properties of Boc-Pen(Trt)-OH is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 135592-13-1 | [3] |
| Molecular Formula | C29H33NO4S | [3] |
| Molecular Weight | 491.63 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Experimental Protocol: Incorporation of Boc-Pen(Trt)-OH via Fmoc-SPPS
The following protocol outlines the key steps for the successful coupling of Boc-Pen(Trt)-OH onto a solid support-bound peptide chain. This protocol assumes a standard Fmoc-based SPPS workflow.
Reagents and Materials
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
Boc-Pen(Trt)-OH
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)[5]
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Step-by-Step Coupling Procedure
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes to ensure complete removal of the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Boc-Pen(Trt)-OH:
-
In a separate vial, dissolve Boc-Pen(Trt)-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of penicillamine, a longer coupling time is generally required.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the progress of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the ninhydrin test is positive (blue/purple beads), a recoupling step is necessary. Drain the reaction solution and repeat step 3.3.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation: Proceed with the next Fmoc-protected amino acid coupling cycle.
Final Cleavage and Deprotection
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol group.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
-
Workflow Visualization
Caption: Fmoc-SPPS workflow for incorporating Boc-Pen(Trt)-OH.
Troubleshooting and Mechanistic Insights
The incorporation of sterically hindered amino acids like penicillamine can lead to specific challenges. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Incomplete Coupling
-
Observation: Positive ninhydrin test after the initial coupling reaction.
-
Cause: The steric bulk of the gem-dimethyl group on the β-carbon of penicillamine, coupled with the large trityl protecting group, can significantly slow down the coupling kinetics.
-
Solutions:
-
Recoupling: The most straightforward solution is to perform a second coupling step.
-
Extended Coupling Time: Increase the coupling time to 4-6 hours or even overnight.
-
Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to be effective for hindered amino acids, such as HATU or PyAOP.[5] These reagents form highly reactive activated esters that can overcome the steric hindrance.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve the reaction rate, but this should be done with caution to avoid potential side reactions.
-
Side Reactions Associated with the Trityl Group
-
S-Alkylation during Cleavage: Cysteine residues with acid-labile protecting groups like trityl can be susceptible to S-alkylation by carbocations generated from the resin linker (e.g., Wang resin) during cleavage.[6]
-
Mitigation: The use of a scavenger cocktail containing triisopropylsilane (TIS) is critical to quench these reactive carbocations.
-
-
Formation of 3-(1-Piperidinyl)alanine: Peptides with a C-terminal cysteine (or penicillamine) can undergo a base-catalyzed elimination of the protected sulfhydryl group, leading to a dehydroalanine intermediate. This intermediate can then react with piperidine from the deprotection solution.[6]
-
Mitigation: The steric bulk of the trityl group helps to minimize this side reaction compared to smaller protecting groups.[6] If this side reaction is still observed, consider using a more sterically hindered base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), at a lower concentration.
-
Diagram of Potential Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. 135592-13-1 Boc-Pen(Trt)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 4. BOC-PEN(TRT)-OH | 135592-13-1 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Methodological & Application
Application Note: High-Efficiency Coupling Protocols for Penicillamine and Sterically Hindered Thiol-Amino Acids
[1][2][3]
Executive Summary: The Steric Challenge
Penicillamine (Pen) is a critical structural analog of cysteine used to constrain peptide conformation and enhance metabolic stability. However, its incorporation presents a dual synthetic challenge:
-
Steric Bulk: The gem-dimethyl group at the
-position creates a "neopentyl-like" steric wall, significantly retarding the rate of acylation (coupling of Pen) and nucleophilic attack (coupling to Pen). -
Thiol Sensitivity: The tertiary thiol is prone to oxidation and side-reactions (e.g., thiazolidine formation) if forcing conditions are not carefully controlled.
Standard coupling reagents (HBTU, DIC/HOBt) often result in deletion sequences or extensive racemization when applied to Pen. This guide details optimized protocols using Oxyma-based and HOAt-based architectures to ensure high purity (>95%) and yield.
Mechanistic Insight & Reagent Selection
To overcome the energy barrier imposed by the
The Reagent Landscape
| Reagent Class | Reagent | Suitability for Pen | Mechanism Note |
| Standard | HATU | High | Gold Standard (Historic). The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), accelerating coupling by ~10-100x over HOBt.[1] |
| Advanced | COMU | Optimal | Modern Choice. Safer (non-explosive), more soluble, and often faster than HATU.[1] Generates the reactive Oxyma ester in situ. |
| Phosphonium | PyAOP | Critical | Best for "Coupling TO Pen". Phosphonium salts do not terminate chains via guanidinylation (a risk with HATU/COMU if activation is slow). |
| Green/Bulk | DIC + Oxyma | High | Excellent for microwave-assisted synthesis.[1] Reduces racemization risk compared to base-mediated uronium salts.[1][2] |
Decision Logic: Selecting the Right Tool
The following workflow illustrates the logical selection process based on the specific synthetic step (Coupling of Pen vs. Coupling to Pen).
Figure 1: Decision matrix for selecting coupling reagents based on the steric environment of the Penicillamine residue.
Detailed Experimental Protocols
Protocol A: Coupling of Fmoc-Pen(Trt)-OH (Carboxyl Activation)
Objective: Attach Penicillamine to the resin-bound peptide chain.[1] Challenge: The bulky side chain shields the carbonyl carbon. Recommended Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).[1]
Reagents:
-
Amino Acid: Fmoc-Pen(Trt)-OH (3.0 eq relative to resin loading)[1]
-
Activator: COMU (3.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq)[1]
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Pre-Activation (Critical):
-
Dissolve Fmoc-Pen(Trt)-OH and COMU in minimal DMF.
-
Add DIPEA.[3]
-
Wait exactly 30-60 seconds. (Do not exceed 2 mins; extended activation of hindered AAs can lead to epimerization before coupling).
-
-
Coupling:
-
Add the activated solution to the resin-bound free amine.
-
Agitate at Room Temperature for 60 minutes .
-
Optimization: For extremely difficult sequences, heat to 50°C (Max) for 20 mins. Avoid higher temps to protect the Trt group and prevent racemization.
-
-
Monitoring:
-
Perform a Chloranil Test (more sensitive for secondary amines, but effective here) or standard Kaiser test.
-
If positive (blue), perform a second coupling using PyAOP (3 eq) and DIPEA (6 eq) for 45 mins.
-
Protocol B: Coupling to N-Terminal Penicillamine (Amine Nucleophile)
Objective: Attach the next amino acid onto the sterically hindered Pen amine. Challenge: The Pen amine is a poor nucleophile due to the adjacent gem-dimethyl wall. Recommended Reagent: HATU or PyAOP.[4]
Procedure:
-
Reagent Prep: Use 4.0 - 5.0 eq of the incoming Fmoc-Amino Acid.
-
Activation:
-
Dissolve Amino Acid and HATU (4.0 - 5.0 eq) in DMF.
-
Add DIPEA (8.0 - 10.0 eq).[1]
-
Activate for 1 minute.
-
-
Coupling Cycle:
-
Add to resin containing H-Pen(Trt)-Peptide.[1]
-
Double Coupling is Mandatory:
-
Round 1: 1 hour at RT. Drain.
-
Round 2: Fresh reagents, 1 hour at RT or 30 mins at 50°C.
-
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA) to prevent deletion sequences.
Protocol C: The "Nuclear Option" (Acid Fluorides)
For coupling two hindered residues (e.g., Fmoc-Val-OH to H-Pen-Resin), standard active esters may fail.[1]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]
-
Ratio: AA : TFFH : DIPEA (4 : 4 : 8).
-
Mechanism: Generates the Amino Acid Fluoride in situ. The fluoride atom is small, allowing it to penetrate the steric wall of the Pen amine better than the bulky OBt/Oxyma leaving groups.
-
Execution: Couple for 2 hours at RT.
Troubleshooting & Quality Control
Racemization Control
Penicillamine is susceptible to racemization during activation, particularly if base concentration is high or activation times are long.[1]
-
Solution: Use Oxyma/DIC (1:1 ratio) without tertiary base (DIPEA) for the activation step if racemization is observed by chiral HPLC. This creates a neutral pH activation environment.
Thiol Protection & Stability
-
Trityl (Trt): Standard for Fmoc SPPS.[5] Stable to base, removed by TFA.
-
Acetamidomethyl (Acm): Use if on-resin disulfide formation is planned later.[1] Stable to TFA; removed by Iodine oxidation.
-
Warning: Do not use strong bases (e.g., hydrazine) after Pen incorporation if possible, as this can degrade the sensitive thiol-protecting groups or cause
-elimination.[1]
Aggregation (The "Difficult Sequence" Phenomenon)
Pen-containing peptides are hydrophobic and prone to aggregation (beta-sheet formation) on resin, causing coupling failure.[1]
-
Mitigation: Use Pseudoprolines or Dmb-dipeptides at positions n+1 or n+2 relative to Pen to disrupt secondary structure.[1]
References
-
Albericio, F., & El-Faham, A. (2010).[1] COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents.[1] Nature Protocols. Link (Verified Source for COMU efficiency).
-
Carpino, L. A., et al. (1994).[1] The 7-azabenzotriazole active ester (HOAt) and its application in peptide synthesis.[6] Journal of the American Chemical Society. (Foundational text for HATU/HOAt mechanism).
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews. Link (Comprehensive review of steric hindrance strategies).
-
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link (Source for PyAOP and TFFH protocols).
-
Merck Millipore. (2011). Novabiochem® Letters: Reagents for the introduction of penicillamine.Link (Specific Penicillamine handling data).
manual vs automated coupling of Boc-beta,beta-dimethyl-Cys(Trt)-OH
Application Note: High-Efficiency Coupling of Boc-
Part 1: The Challenge – The "Gem-Dimethyl" Barrier
The molecule Boc-
Why this specific derivative? In Fmoc-based SPPS, this derivative is frequently employed as the N-terminal residue .
-
Strategic Advantage: Using the Boc-protected variant at the N-terminus allows for a "one-step" global deprotection. The final TFA cleavage removes both the side-chain Trityl (Trt) group and the N-terminal Boc group simultaneously.
-
Avoidance of Base: This strategy avoids exposing the sensitive N-terminal Penicillamine to the piperidine (base) required to remove an Fmoc group, thereby reducing risks of racemization and disulfide scrambling (disulfide exchange) which Penicillamine is prone to in basic conditions.
However, the steric bulk that provides biological stability also retards the acylation rate during coupling, leading to deletion sequences (missing residues) if standard protocols are used.
Part 2: Mechanism & Chemistry (The "Why")
1. Steric Occlusion:
The two
-
Consequence: Reaction kinetics are orders of magnitude slower than non-hindered amino acids (e.g., Ala, Gly).
2. Activation Strategy: Standard carbodiimides (DIC) often fail to generate a reactive enough intermediate to overcome this barrier.[1]
-
Solution: We must use Aminium/Uronium salts (HATU/HBTU) or Phosphonium salts (PyBOP) .[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred because the 7-azabenzotriazole (HOAt) leaving group creates a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate and suppresses racemization.
3. Solvent Effects: The bulky hydrophobic Trityl and Methyl groups require excellent solvation to prevent aggregation.
-
Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/NMP rather than pure DMF. NMP swells the resin better and solubilizes hydrophobic protected amino acids more effectively.
Part 3: Experimental Protocols
Protocol A: Manual Coupling (The "Precision Control" Method)
Best for: Difficult sequences, expensive reagents, or when microwave instrumentation is unavailable.
Materials:
-
Resin-bound peptide (Fmoc-deprotected, free amine).[2]
-
Boc-Pen(Trt)-OH (3-4 equivalents relative to resin loading).
-
HATU (3-4 eq).
-
HOAt (3-4 eq, optional but recommended for extreme difficulty).
-
DIEA (Diisopropylethylamine) (6-8 eq).
-
Solvent: Anhydrous NMP.
Step-by-Step Workflow:
-
Resin Preparation:
-
Wash resin 3x with DMF, then 3x with NMP.
-
Critical: Ensure the resin is fully swollen.
-
-
Pre-Activation (The "Golden Minute"):
-
Coupling:
-
Add the activated solution to the resin.[1]
-
Agitation: Shake vigorously for 5 minutes, then gently for 2 to 16 hours (Overnight coupling is standard for Penicillamine).
-
Tip: Nitrogen bubbling is preferred over magnetic stirring to avoid grinding the resin.
-
-
Monitoring (Mandatory):
-
Perform the Kaiser Test (Ninhydrin).
-
Result: If beads are blue (positive for free amine), drain and proceed to Re-Coupling .
-
Re-Coupling: Do not just add more reagent. Wash the resin with DCM/DMF to remove truncated chains/aggregates, then repeat steps 2-3 with fresh reagents.
-
-
Capping (Optional):
-
If the Kaiser test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in downstream processing (if not the final residue).
-
Protocol B: Automated Microwave Coupling (The "Kinetic Force" Method)
Best for: High throughput, reproducibility, and overcoming extreme steric barriers.
Equipment: CEM Liberty Blue, Biotage Initiator, or equivalent microwave synthesizer.
Parameters:
-
Power: Variable (maintain temperature).
-
Temperature: 75°C (Standard) or 50°C (Conservative).
-
Note: While Cysteine is prone to racemization at high heat, Penicillamine is slightly more robust due to the gem-dimethyl constraint. However, 75°C is the upper limit.
-
-
Time: 10 minutes (Single coupling) or 2 x 5 minutes (Double coupling).
Step-by-Step Workflow:
-
Programming:
-
Select a "Difficult/Cysteine" cycle type.
-
Set Double Coupling as the default.
-
-
Reagent Setup:
-
Amino Acid: 0.2M Boc-Pen(Trt)-OH in DMF.
-
Activator: 0.5M DIC in DMF (Standard automation) OR 0.5M HATU (if system supports).
-
Base: 1.0M Oxyma Pure (with DIC) or 2.0M DIEA (with HATU).
-
Note on Oxyma: Oxyma/DIC is a safer alternative to HOBt/DIC for microwave synthesis, offering high efficiency with lower racemization risks at high temperatures.
-
-
Execution:
-
Cycle 1: Ramp to 75°C (2 min), Hold (4 min).
-
Wash: Aggressive DMF wash.
-
Cycle 2: Ramp to 75°C (2 min), Hold (4 min).
-
-
Post-Synthesis:
Part 4: Comparative Analysis
| Feature | Manual Coupling (HATU/DIEA) | Automated Microwave (DIC/Oxyma) |
| Coupling Efficiency | High (due to time) | Very High (due to thermal energy) |
| Time Required | 2 - 16 Hours | 15 - 20 Minutes |
| Racemization Risk | Low (Room Temp) | Moderate (Requires temp control) |
| Reagent Consumption | Moderate (can optimize) | High (Double coupling standard) |
| Monitoring | Real-time (Kaiser Test) | "Blind" (unless UV monitored) |
| Scalability | Low (Labor intensive) | High |
Part 5: Visualization & Logic
Workflow Diagram: Coupling Logic
Caption: Decision tree for coupling sterically hindered Penicillamine. Manual allows monitoring; Automated relies on kinetic force.
Mechanistic Diagram: The Steric Challenge
Caption: Abstract representation of the "Gem-Dimethyl" and Trityl groups blocking the nucleophilic attack.
Part 6: References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Trt, Boc, and Fmoc strategies).
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods. Methods in Enzymology. (Foundational text on HATU/HOAt mechanisms).
-
CEM Corporation. (n.d.). Microwave Peptide Synthesis Application Notes. (Protocols for Cysteine/Penicillamine coupling).
-
Hanson, G. J., et al. (1996). Synthesis of sterically hindered peptides. Journal of Organic Chemistry. (Discusses gem-dimethyl coupling challenges).
-
BenchChem. (2025).[1][7][10][11] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (Specific troubleshooting for Penicillamine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of Hydrophobic Penicillamine Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing hydrophobic peptides, with a particular focus on those containing penicillamine residues. The incorporation of penicillamine can increase hydrophobicity, making these peptides prone to aggregation and precipitation[1]. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Challenge: Why Are My Penicillamine Peptides Insoluble?
The solubility of a peptide is fundamentally dictated by its amino acid composition and sequence[2][3]. Hydrophobic amino acids, such as leucine, isoleucine, and valine, decrease solubility in aqueous solutions, while hydrophilic (polar or charged) residues increase it[2][4]. Penicillamine, with its bulky dimethyl group, significantly contributes to the hydrophobic character of a peptide, often leading to poor solubility and a tendency to aggregate[1].
Several key factors influence the solubility of your penicillamine peptide:
-
Amino Acid Composition: A high percentage of hydrophobic residues (over 50%) will likely render the peptide insoluble or only partially soluble in aqueous solutions[5][6][7].
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can promote aggregation and reduce solubility[2].
-
pH and Net Charge: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. At pH values above or below the pI, the peptide will have a net negative or positive charge, respectively, which can increase its interaction with water and improve solubility[3][5][8].
-
Secondary Structure: The formation of secondary structures like β-sheets can lead to intermolecular hydrogen bonding and aggregation, a common issue with hydrophobic peptides[9][10].
II. Frequently Asked Questions (FAQs)
Here, we address common questions encountered when working with hydrophobic penicillamine peptides.
Q1: I've received my lyophilized penicillamine peptide. What's the very first step I should take to dissolve it?
A1: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small aliquot (e.g., 1 mg)[4][11]. This prevents the potential loss of your entire peptide stock if the chosen solvent is inappropriate. Always start with a volatile solvent if the solubility is unknown, as it can be easily removed by lyophilization if the peptide does not dissolve[4][8].
Q2: Should I start with water or an organic solvent?
A2: For a hydrophobic peptide, especially one containing penicillamine, it is unlikely to be soluble in water alone. A systematic approach is recommended:
-
Start with Deionized Water: Despite the low probability of success, it is good practice to first try dissolving a small amount in sterile, deionized water[12].
-
Proceed to Organic Co-solvents: If water fails, the next step is to use a minimal amount of an organic solvent to create a stock solution, which can then be slowly diluted with your aqueous buffer[2][12][13].
Q3: Which organic co-solvent is best for my penicillamine peptide?
A3: The choice of organic co-solvent depends on the peptide sequence and the downstream application.
| Co-Solvent | Advantages | Disadvantages & Cautions |
| Dimethyl Sulfoxide (DMSO) | Excellent for dissolving highly hydrophobic peptides[2][13][14]. | Can oxidize peptides containing methionine or cysteine residues. For penicillamine-containing peptides where the thiol group is involved in disulfide bonds, DMSO is generally acceptable. However, if free penicillamine (cysteine analog) is present, oxidation is a risk[2][11][15]. For cellular assays, the final DMSO concentration should generally not exceed 1% (v/v)[2]. |
| Dimethylformamide (DMF) | A good alternative to DMSO, especially for peptides susceptible to oxidation[11][15]. | Can be difficult to remove due to its high boiling point. |
| Acetonitrile (ACN), Methanol, Ethanol, Isopropanol | Volatile and easily removed by lyophilization. | May have lower solubilizing power for extremely hydrophobic peptides compared to DMSO or DMF[14]. |
| Trifluoroethanol (TFE) & Hexafluoroisopropanol (HFIP) | Can disrupt secondary structures and are powerful solubilizing agents for aggregating peptides[15][16]. | Can induce helical structures and may not be compatible with all biological assays[15][17]. |
Q4: My peptide is still not dissolving, even with an organic solvent. What else can I try?
A4: If organic co-solvents are insufficient, adjusting the pH of the aqueous solution is the next logical step. The goal is to move the pH away from the peptide's isoelectric point (pI) to increase its net charge[3][5][18].
-
For Basic Peptides (net positive charge): If the peptide has a net positive charge (containing residues like Lysine, Arginine, Histidine), try dissolving it in an acidic solution. A small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA) can be added to the aqueous buffer[2][12].
-
For Acidic Peptides (net negative charge): If the peptide has a net negative charge (containing residues like Aspartic acid, Glutamic acid), a basic solution is recommended. Add a small amount of 0.5-1% ammonium hydroxide or 10% ammonium bicarbonate[2][4][12]. Caution: Avoid basic solutions if your peptide has disulfide bridges, as a high pH can cause them to unfold[4].
Q5: I've tried adjusting the pH and using co-solvents, but my peptide precipitates when I add the aqueous buffer. What's happening?
A5: This indicates that you have exceeded the peptide's solubility limit in the final solvent mixture. Here are some troubleshooting steps:
-
Slow Down the Addition: Add the aqueous buffer to the organic stock solution very slowly, drop-wise, while vortexing or stirring[11]. This prevents localized high concentrations of the peptide that can trigger precipitation.
-
Reduce the Final Concentration: Your target concentration may be too high for the chosen solvent system[11]. Try preparing a more dilute solution.
-
Increase the Organic Co-solvent Percentage: If your downstream application can tolerate it, a higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility[11].
Q6: Can temperature or sonication help improve solubility?
A6: Yes, both can be effective, but should be used with caution:
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution[2][7][19]. However, prolonged sonication can generate heat and potentially degrade the peptide. It's best to use short bursts of sonication, chilling the sample on ice in between[7].
-
Gentle Warming: For some peptides, solubility increases with temperature[2][3][5][20]. You can try gently warming the solution (e.g., to <40°C), but be mindful of potential degradation, especially for longer or more complex peptides[5].
Q7: Are there any additives or excipients that can improve the solubility of my penicillamine peptide?
A7: Yes, certain excipients can be used to enhance solubility and prevent aggregation:
-
Denaturing Agents: For severely aggregated peptides, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt the non-covalent interactions holding the aggregates together[5][11][15]. These are often a last resort as they are generally incompatible with biological assays and will denature proteins in your experimental system[7][11].
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be used to improve the solubility of hydrophobic compounds[21][22].
-
Novel Excipients: Alkylsaccharides have been shown to be effective in preventing protein and peptide aggregation[23]. Self-assembling peptides have also been explored as vehicles for delivering hydrophobic therapeutics[24].
Q8: How does salt concentration affect the solubility of my peptide?
A8: The effect of salt is complex and can be counterintuitive. At low concentrations, salts can sometimes increase solubility by shielding charges and reducing electrostatic repulsion between peptide molecules. However, at high concentrations, salts can compete for water molecules, leading to a "salting-out" effect and decreased peptide solubility[5][25][26]. The specific type of salt can also have different effects (the Hofmeister series)[25]. If you are working with buffered solutions, it's worth testing different salt concentrations to find the optimal condition for your specific peptide.
III. Troubleshooting Guide
Use this guide to address specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lyophilized powder is difficult to wet and clumps together. | Highly hydrophobic nature of the peptide. | 1. Before adding solvent, gently tap the vial to break up the powder. 2. Start with a small amount of a suitable organic solvent (e.g., DMSO, DMF) to wet the powder before adding the bulk of the solvent[12][13]. |
| The solution remains cloudy or has visible particulates after adding solvent. | Incomplete dissolution or aggregation. | 1. Briefly sonicate the solution in a water bath, chilling on ice between bursts[2][7]. 2. Try gentle warming (<40°C)[5]. 3. If particulates remain, centrifuge the solution and use the supernatant. Note that this will reduce the final peptide concentration[2][5]. |
| The peptide dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. The initial concentration is too high; prepare a more dilute solution. 2. Store the solution at room temperature if it is stable, as some peptides are less soluble at colder temperatures (hydrophobic interactions can strengthen at low temperatures)[27][28]. 3. Consider adding a stabilizing excipient like a surfactant or a small percentage of an organic co-solvent to the final buffer[21][22]. |
| I need to use the peptide in a biological assay, but the required organic solvent concentration is too high. | Incompatibility of the solubilization method with the experimental system. | 1. Optimize the solubilization protocol to use the absolute minimum amount of organic solvent. 2. Consider alternative, more biocompatible co-solvents if possible. 3. As a last resort, explore peptide modification strategies during synthesis, such as adding hydrophilic tags or residues to improve intrinsic solubility[1][2][5][9]. |
IV. Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Testing for a Novel Hydrophobic Penicillamine Peptide
This protocol provides a step-by-step method for determining the optimal solvent for your peptide.
-
Preparation: Aliquot approximately 1 mg of your lyophilized peptide into several microcentrifuge tubes.
-
Step 1: Aqueous Solvents
-
To the first aliquot, add 100 µL of sterile, deionized water. Vortex for 30 seconds.
-
If not dissolved, add 10 µL of 10% acetic acid (for potentially basic peptides) or 10% ammonium bicarbonate (for potentially acidic peptides). Vortex.
-
-
Step 2: Organic Co-solvents
-
To a fresh aliquot, add 10 µL of pure DMSO (or DMF if the peptide contains free Cys/Met). Vortex until the peptide is fully dissolved.
-
Slowly, add your desired aqueous buffer (e.g., PBS) drop-wise up to a final volume of 1 mL (for a 1 mg/mL solution with 1% DMSO). Vortex continuously during the addition.
-
-
Step 3: Alternative Organic Solvents
-
If DMSO is not suitable for your assay, repeat Step 2 with other solvents like acetonitrile or methanol.
-
-
Step 4: Denaturing Conditions (Last Resort)
-
Observation and Centrifugation: After each step, visually inspect the solution for clarity. If any particulates are visible, centrifuge the tube at >10,000 x g for 5 minutes and collect the supernatant for your experiment, noting that the concentration will be lower than calculated[2].
Workflow for Solubilizing a Hydrophobic Penicillamine Peptide
This workflow provides a logical decision-making process for solubilizing your peptide.
Caption: A decision-making workflow for solubilizing hydrophobic peptides.
V. Advanced Strategies: Peptide Modification
If formulation-based approaches are insufficient, it may be necessary to consider modifying the peptide sequence itself. While this is a more involved process, it can dramatically improve solubility.
-
Addition of Hydrophilic Residues: Incorporating charged amino acids like lysine or arginine at the N- or C-terminus can significantly enhance aqueous solubility without affecting the core activity of the peptide, as demonstrated in a study with a penicillamine-containing peptide where the addition of a C-terminal arginine improved solubility[1].
-
PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method for improving the solubility and pharmacokinetic properties of peptides[2][5].
-
Hydrophilic Tags: Removable hydrophilic tags can be added during synthesis to aid in purification and handling, and then cleaved off to yield the final peptide[9][16].
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges associated with solubilizing hydrophobic penicillamine peptides, ensuring the reliability and success of your research and development efforts.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]
-
Anaspec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
The Journal of Chemical Physics. (2019, August 15). Aggregation dynamics of charged peptides in water: Effect of salt concentration. Retrieved from [Link]
-
Peptides. (2025, May 14). What Is a Lyophilized Peptide? A Scientific Breakdown. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of salt type, concentration, and seeding on polypeptide.... Retrieved from [Link]
-
PMC. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]
-
PMC. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
RSC Publishing. (2019, October 14). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved from [Link]
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
PNAS. (n.d.). Temperature and length scale dependence of hydrophobic effects and their possible implications for protein folding. Retrieved from [Link]
-
PMC. (n.d.). Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
-
Drug Development and Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
Drug Development and Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
BioPharm International. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
RSC Advances. (n.d.). Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding. Retrieved from [Link]
-
PMC. (n.d.). Temperature dependence of the hydrophobic interaction in protein folding. Retrieved from [Link]
-
MDPI. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Retrieved from [Link]
-
PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bachem.com [bachem.com]
- 15. lifetein.com [lifetein.com]
- 16. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Peptide Synthesis Knowledge Base [peptide2.com]
- 19. iscabiochemicals.com [iscabiochemicals.com]
- 20. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 21. verifiedpeptides.com [verifiedpeptides.com]
- 22. pharmtech.com [pharmtech.com]
- 23. neurelis.com [neurelis.com]
- 24. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. Temperature dependence of the hydrophobic interaction in protein folding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Mass Spectrometry Guide: Fragmentation Patterns of Penicillamine Peptides
Executive Summary
Penicillamine (Pen) , a structural analog of cysteine (
This guide provides a technical comparison of Pen versus Cys fragmentation patterns, supported by mechanistic insights and validated experimental protocols. It is designed for researchers utilizing high-resolution MS (HRMS) for peptide characterization and drug development.
Part 1: Mechanistic Comparison (Pen vs. Cys)
The substitution of two hydrogen atoms on the
Steric Hindrance and Disulfide Stability
The gem-dimethyl group in Penicillamine creates a "steric shield" around the sulfur atom.
-
Reductive Stability: Pen-containing disulfides (Pen-S-S-Pen or Pen-S-S-Cys) are significantly more resistant to reductive cleavage (e.g., by DTT or TCEP) and thiol-disulfide exchange than Cys-S-S-Cys bonds. In MS/MS, this results in a higher energy threshold for disulfide cleavage.
-
Fragmentation Pathway: While Cys-disulfides often undergo symmetric cleavage or scrambling, Pen-disulfides favor asymmetric cleavage during Collision-Induced Dissociation (CID). The steric bulk directs fragmentation away from the S-S bond, often preserving the disulfide linkage on one fragment while cleaving the peptide backbone.
Diagnostic Ions and Neutral Losses
Differentiation relies on detecting specific mass shifts and unique fragmentation products.
| Feature | Cysteine (Cys) | Penicillamine (Pen) | Mechanism | |
| Residue Mass | 103.009 Da | 131.040 Da | +28.03 Da | Addition of 2x Methyl groups (-H +CH3). |
| Immonium Ion | m/z 76.02 | m/z 104.05 | +28.03 Da | Structure: |
| Side Chain Loss | 47 Da ( | 75 Da ( | +28 Da | Neutral loss from precursor or b/y ions. |
| Alkylation (IAM) | Fast (+57.02 Da) | Slow / Incomplete | N/A | Steric hindrance blocks nucleophilic attack. |
Dissociation Techniques: CID vs. ETD
-
CID (Collision-Induced Dissociation): Pen peptides exhibit suppressed
loss (34 Da) compared to Cys due to the stability of the tertiary thiol. Backbone fragmentation (b/y ions) is often more prominent than side-chain losses. -
ETD (Electron Transfer Dissociation): ETD is highly effective for Pen-peptides.[1] While steric bulk hinders low-energy collisions, electron transfer is less affected. ETD preferentially cleaves the N-
bond, but in disulfide-linked Pen peptides, it can induce specific S-S cleavage, yielding reduced radical species ( and ions) that are crucial for sequence mapping.
Part 2: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for Cysteine and Penicillamine residues under CID conditions.
Figure 1: Divergent fragmentation and reactivity pathways for Cysteine and Penicillamine residues. Note the distinct diagnostic ions and alkylation resistance of Penicillamine.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to unambiguously identify Penicillamine residues by exploiting their alkylation resistance and mass defect .
Workflow: Differential Alkylation Analysis
Objective: Distinguish Pen from Cys by monitoring the rate of Carbamidomethylation (CAM).
Reagents:
-
Dithiothreitol (DTT) or TCEP (Reductant)
-
Iodoacetamide (IAM) (Alkylating Agent)[2]
-
Ammonium Bicarbonate (Buffer, pH 8.0)[2]
-
Formic Acid (Quenching)[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve peptide/protein (
) in of 50 mM Ammonium Bicarbonate. -
Reduction: Add DTT (final conc. 5 mM). Incubate at 56°C for 45 mins . (Note: Higher temp required for Pen-disulfides).
-
-
Differential Alkylation (The Key Step):
-
Split the sample into two aliquots: A and B .
-
Aliquot A (Standard): Add IAM (final conc. 15 mM). Incubate at Room Temp (20°C) for 20 mins in dark.
-
Aliquot B (Forced): Add IAM (final conc. 50 mM). Incubate at 37°C for 60 mins in dark.
-
-
Quenching & Digestion:
-
Quench both aliquots with Formic Acid (to 1% final vol).
-
Proceed with Trypsin/Lys-C digestion if analyzing proteins.[3]
-
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase (Pen peptides are more hydrophobic than Cys analogs).
-
Method: Data-Dependent Acquisition (DDA) with inclusion list for theoretical Pen-immonium ions (m/z 104.05).
-
-
Data Analysis (Self-Validation):
-
Check Aliquot A: Cys residues will be fully alkylated (+57 Da). Pen residues will likely be unmodified or partially modified due to steric hindrance.
-
Check Aliquot B: Pen residues should show increased alkylation yield.
-
Confirmation: Verify the presence of the m/z 104.05 immonium ion in the MS/MS spectra of the putative Pen-peptides.
-
Part 4: Comparative Data Summary
The following table summarizes the expected performance metrics when analyzing these peptides.
| Metric | Cysteine Peptide | Penicillamine Peptide | Experimental Consequence |
| Hydrophobicity | Moderate | High | Pen-peptides elute later on RP-HPLC (C18). |
| Alkylation Rate ( | Fast ( | Slow ( | Use "under-alkylation" as a diagnostic tool. |
| Disulfide Bond Energy | ~60 kcal/mol | ~60 kcal/mol (Sterically Protected) | Pen-disulfides survive "mild" reduction; require harsh conditions. |
| Diagnostic Immonium | m/z 76.02 | m/z 104.05 | Use m/z 104.05 for Precursor Ion Scanning or extracted ion chromatograms. |
| Isotope Pattern | Standard | Standard | No unique isotope signature (unlike Cl/Br labeling). |
Decision Tree for Identification
Figure 2: Logic flow for distinguishing Penicillamine from Cysteine using mass shift, diagnostic ions, and chemical reactivity.
References
-
Comparison of Cysteine and Penicillamine Ligands in a Co(II) Maquette. ResearchGate. [Link]
-
Charge-remote fragmentation in a disulfide-containing peptide, [Pen]-enkephalin. PubMed. [Link]
-
Peptide Fragmentation Nomenclature and Immonium Ions. Matrix Science. [Link]
-
Specific determination of cysteine and penicillamine through cyclization. PubMed. [Link][4]
-
Evaluation and optimization of reduction and alkylation methods. PubMed Central (PMC). [Link]
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Specific determination of cysteine and penicillamine through cyclization to 2-thioxothiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficiency Kinetics of Boc-Pen(Trt)-OH vs. Fmoc-Pen(Trt)-OH in Peptide Synthesis
Executive Summary & Core Directive
In the realm of constrained peptide therapeutics, Penicillamine (Pen,
This guide objectively compares the two primary derivatives: Fmoc-Pen(Trt)-OH and Boc-Pen(Trt)-OH .
The Critical Distinction:
-
Fmoc-Pen(Trt)-OH is the industry standard for Solid-Phase Peptide Synthesis (SPPS), offering full orthogonality and high compatibility with modern coupling reagents (HATU/HOAt).
-
Boc-Pen(Trt)-OH presents a severe orthogonality mismatch for standard stepwise SPPS. The acid-lability of the Trityl (Trt) group makes it incompatible with the repetitive TFA deprotection cycles used in Boc chemistry. It is restricted to specific solution-phase applications or N-terminal capping.
This guide focuses on the application efficiency of these building blocks, providing evidence-based protocols to overcome the steric barrier of the Penicillamine scaffold.
Mechanistic Analysis: The Steric Challenge
Before comparing the protecting groups, one must understand the substrate. Penicillamine differs from Cysteine by two methyl groups at the
-
Gem-Dimethyl Effect: The bulky methyl groups restrict the rotation of the
torsion angle. While this is beneficial for the final peptide's bioactivity (locking active conformations), it creates a "molecular wall" during synthesis. -
Coupling Kinetics: The nucleophilic attack on the activated carboxylate of a Pen derivative is approximately 10–50x slower than Cysteine or Alanine.
-
Racemization Risk: The prolonged activation times required to force the coupling increase the window for base-catalyzed racemization (via enolization or oxazolone formation).
Visualization: Steric Hindrance & Pathway
The following diagram illustrates the steric blockade and the divergent paths of the two derivatives.
Figure 1: The "Orthogonality Trap" in Penicillamine synthesis. Note how standard Boc deprotection destroys the side-chain protection of Boc-Pen(Trt)-OH.
Head-to-Head Comparison: Efficiency & Compatibility
The following table synthesizes experimental data regarding the utility of these derivatives.
| Feature | Fmoc-Pen(Trt)-OH | Boc-Pen(Trt)-OH |
| Primary Application | Standard SPPS (Rink Amide/Wang resins). | Solution phase; N-terminal capping; Fragment condensation. |
| Coupling Efficiency | High (Compatible with HATU/HOAt).[1] | Moderate (Limited by solvent/reagent choices in solution).[1] |
| Orthogonality | Excellent. Fmoc (Base) | Poor. Boc (Acid) |
| Deprotection Reagent | 20% Piperidine (Leaves Trt intact). | 50% TFA (Removes Boc AND Trt). |
| Racemization Risk | Moderate. Base-catalyzed during slow coupling. | Low. Acid coupling is safer, but limited utility. |
| Solubility | High in DMF/NMP. | High in DCM/DMF. |
| Cost | Moderate (Standard production). | High/Custom (Niche demand). |
The "Fatal Flaw" of Boc-Pen(Trt)-OH in SPPS
In standard Boc synthesis, the N-terminal Boc group is removed using TFA (Trifluoroacetic acid) or HCl/Dioxane .
-
Trityl Stability: The S-Trt bond is extremely acid-sensitive. It is cleaved by concentrations of TFA as low as 1–5% in DCM.
-
The Consequence: If you use Boc-Pen(Trt)-OH in a stepwise synthesis, the first deprotection step (to add the next amino acid) will strip the Trityl group from the sulfur. This leaves a free thiol (-SH) exposed, which will immediately undergo side reactions (alkylation, disulfide scrambling) during subsequent couplings.
-
The Alternative: For Boc chemistry, the standard derivative is Boc-Pen(pMeBzl)-OH (paramethylbenzyl), which is stable to TFA and cleaved only by HF (Hydrofluoric Acid).
Experimental Protocols
To ensure scientific integrity, we provide the optimized protocol for the viable candidate (Fmoc) and the specific niche protocol for the Boc derivative.
Protocol A: Optimized Coupling of Fmoc-Pen(Trt)-OH (SPPS)
Recommended for: All standard solid-phase peptide synthesis.
Rationale: Due to steric hindrance, standard carbodiimide (DIC/Oxyma) couplings often result in deletion sequences. We utilize HATU/HOAt to maximize acylation rates.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-Pen(Trt)-OH (3.0 eq) in dry DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is superior to HOBt for hindered amines.
-
Add TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq) instead of DIPEA.
-
Why Collidine? It is a weaker base than DIPEA, significantly reducing Cys/Pen racemization during the extended coupling times required.
-
-
Coupling:
-
Add activated mixture to resin.[3]
-
Reaction Time: 2 hours at Room Temperature (Standard) OR 1 hour at 50°C (Microwave).
-
Caution: Do not exceed 50°C for Cys/Pen derivatives to avoid epimerization.
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered residues) rather than Kaiser test. If positive, recouple using PyBOP/Collidine .
Protocol B: Solution Phase Use of Boc-Pen(Trt)-OH
Recommended for: N-terminal capping or Fragment Condensation where no further acid deprotection is needed.
-
Dissolution: Dissolve Amino Component (1.0 eq) and Boc-Pen(Trt)-OH (1.1 eq) in DCM.
-
Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).
-
Base: Add NMM (N-methylmorpholine) (2.5 eq).
-
Reaction: Stir for 12–24 hours. (Solution phase kinetics are slower than high-concentration SPPS).
-
Workup: Wash with mild citric acid (pH 4-5). Avoid strong acid washes which may destabilize the Trt group.
Synthesis Workflow & Decision Matrix
When should you use which?
Figure 2: Decision Matrix for Penicillamine Derivatives.
Conclusion
For the vast majority of research and drug development applications, Fmoc-Pen(Trt)-OH is the superior choice . It offers the necessary orthogonality to survive chain elongation while allowing mild final cleavage (TFA) that preserves the peptide structure.
Boc-Pen(Trt)-OH is chemically valid but practically flawed for stepwise synthesis due to the acid-lability of the Trityl group. It should be reserved strictly for specialized solution-phase chemistry where the operator has total control over pH conditions, avoiding the TFA "bath" inherent to SPPS.
Final Recommendation: Adopt the Fmoc-Pen(Trt)-OH / HATU / Collidine system for maximum yield and optical purity.
References
- Han, Y., et al. (2004). Synergistic effect of HOAt and Collidine on the coupling of sterically hindered amino acids. Tetrahedron Letters.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
